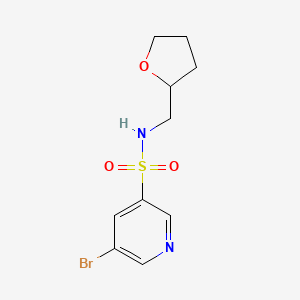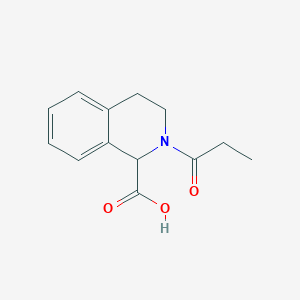
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, also known as PDIQCA, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C15H12N4O3 and a molecular weight of 304.28 g/mol. PDIQCA has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This activation leads to the upregulation of various antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition leads to increased levels of these neurotransmitters in the brain, which may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of acetylcholinesterase and monoamine oxidase, this compound has been shown to inhibit the activity of various enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines. This inhibition leads to a reduction in inflammation, which is implicated in various diseases such as arthritis and inflammatory bowel disease. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid for lab experiments is its neuroprotective effects. This makes it a useful tool for studying neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the inhibition of acetylcholinesterase and monoamine oxidase makes this compound a useful tool for studying the role of these enzymes in learning and memory and mood disorders. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid. One area of research could be the development of more efficient and scalable synthesis methods for this compound. Another area of research could be the development of this compound derivatives with improved solubility and potency. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies could be conducted to investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can be synthesized using various methods. One of the most commonly used methods is the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields this compound as a white solid with a yield of around 50-60%. Other methods include the reaction of 2-carbonylpyrazine-5-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine and a solvent such as DMF (dimethylformamide).
Wissenschaftliche Forschungsanwendungen
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for mood disorders. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in learning and memory.
Eigenschaften
IUPAC Name |
2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-14(12-9-16-6-7-17-12)18-8-5-10-3-1-2-4-11(10)13(18)15(20)21/h1-4,6-7,9,13H,5,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNVJJHMCWWGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)




![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)